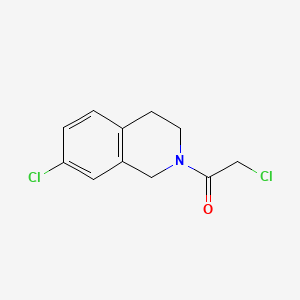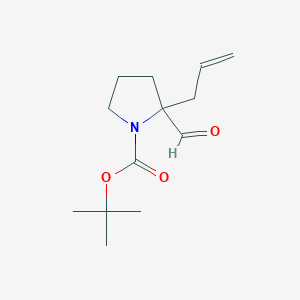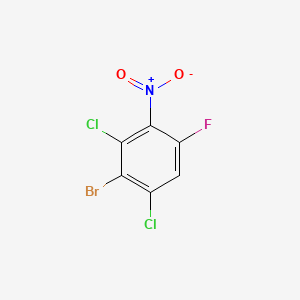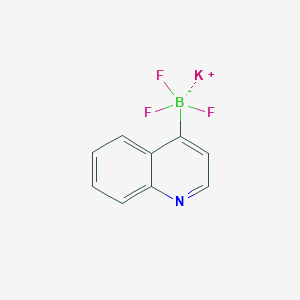
Potassium trifluoro(quinolin-4-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(quinolin-4-yl)borate is a compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability in moisture and air, making them valuable in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(quinolin-4-yl)borate typically involves the reaction of quinoline derivatives with potassium trifluoroborate. One common method is the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates. This reaction is carried out in the presence of a base such as n-butyllithium (n-BuLi) and trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(quinolin-4-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into different hydrogenated forms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: n-Butyllithium, potassium t-butoxide, and lithium diisopropylamide.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Potassium trifluoro(quinolin-4-yl)borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium trifluoro(quinolin-4-yl)borate involves its ability to participate in cross-coupling reactions. The compound acts as a boron source, facilitating the formation of carbon-carbon bonds through transmetalation processes. This mechanism is crucial in the Suzuki-Miyaura coupling, where the compound reacts with palladium catalysts to form the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro(quinolin-6-yl)borate: Similar in structure but with the trifluoroborate group at the 6-position of the quinoline ring.
Potassium trifluoro(quinolin-8-yl)borate: Another variant with the trifluoroborate group at the 8-position.
Uniqueness
Potassium trifluoro(quinolin-4-yl)borate is unique due to its specific positioning of the trifluoroborate group at the 4-position of the quinoline ring. This positioning can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C9H6BF3KN |
|---|---|
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
potassium;trifluoro(quinolin-4-yl)boranuide |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9;/h1-6H;/q-1;+1 |
Clé InChI |
UPOZEBRBZYIYHI-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=NC2=CC=CC=C12)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




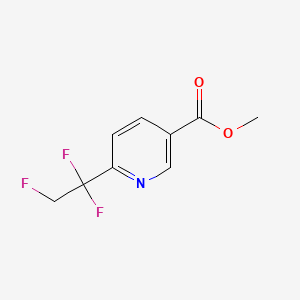
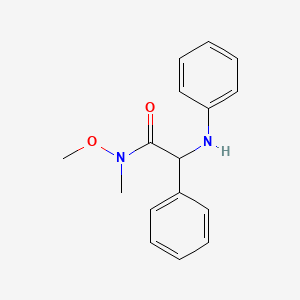
![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
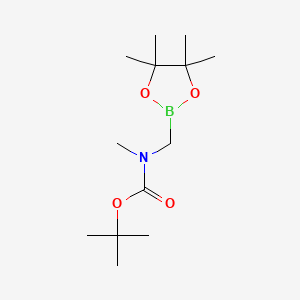
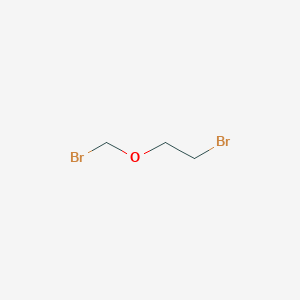

![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
![4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
![Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298593.png)
